Home > Products > Screening Compounds P123519 > 2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one
2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one - 866143-01-3

2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one

Catalog Number: EVT-2931192
CAS Number: 866143-01-3
Molecular Formula: C11H12N2O2
Molecular Weight: 204.229
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(4-Chlorophenylsulfonyl-L-glutanyl)amino-5-methyl-2-isopropylamino-4H-3,1-benzoxazin-4-one (TEI-5624)

Compound Description: TEI-5624 is a potent and specific inhibitor of human leukocyte elastase (HLE) []. It exhibits high selectivity for HLE over other proteinases, with a Ki value of 6.91 nM []. TEI-5624 effectively prevents the degradation of insoluble elastin by stimulated polymorphonuclear leukocytes and shows promise as a therapeutic agent for HLE-mediated diseases [].

7-(4-Chlorophenylsulfonyl-L-lysyl)amino-5-methyl-2-isopropylamino-4H-3,1-benzoxazin-4-one (TEI-6344)

Compound Description: Similar to TEI-5624, TEI-6344 is also a potent and specific inhibitor of HLE, demonstrating a Ki value of 16.3 nM []. It shares the same core structure and substitutions with TEI-5624 except for the substituent at the 7th position, where TEI-6344 has a 7-(4-chlorophenylsulfonyl-L-lysyl)amino group []. This difference in the 7th position substituent likely contributes to the variation in their inhibitory potencies against HLE.

2-[4-(1,1-Dimethylethyl)phenyl]-4H-3,1-benzoxazin-4-ones

Compound Description: This group of 4H-3,1-benzoxazin-4-ones exhibits hypolipidemic properties, specifically demonstrating hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating effects in both hypercholesterolemic and normolipidemic rats []. The activity is influenced by the substituents at the 6th position of the benzoxazinone ring, with bromine substitution resulting in optimal activity [].

6,6′-Methylene­bis­(2-methyl-4H-3,1-benz­oxazin-4-one)

Compound Description: This compound consists of two planar benzoxazinone fragments connected by a methylene bridge at the 6th position of each fragment. The benzoxazinone planes adopt a nearly perpendicular orientation [].

6,6′-Bi­(2-tri­fluoro­methyl-4H-3,1-benz­oxazin-4-one)

Compound Description: This compound represents a dimer of 2-trifluoromethyl-4H-3,1-benzoxazin-4-one, with the two units directly linked at the 6th position, resulting in a planar overall structure [].

2-Amino-4H-3,1-benzoxazin-4-ones

Compound Description: This class of compounds displays inhibitory activity against the complement enzyme C1r, a serine protease involved in the complement cascade []. Some derivatives within this class, such as 7-chloro-2-[(2-iodophenyl)-amino]benz[d][1,3]oxazin-4-one (32) and 7-methyl-2-[(2-iodophenyl)amino]benz[d][1,3]oxazin-4-one (37), exhibit enhanced potency compared to the reference compound FUT-175 [].

7-Chloro-2-[(2-iodophenyl)-amino]benz[d][1,3]oxazin-4-one (32)

Compound Description: Compound 32, a member of the 2-amino-4H-3,1-benzoxazin-4-one class, exhibits potent inhibitory activity against C1r, surpassing the potency of the reference compound FUT-175 []. It also demonstrates improved selectivity for C1r over trypsin and enhanced hydrolytic stability compared to 2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one [].

7-Methyl-2-[(2-iodophenyl)amino]benz[d][1,3]oxazin-4-one (37)

Compound Description: Similar to compound 32, compound 37 also belongs to the 2-amino-4H-3,1-benzoxazin-4-one class and displays enhanced inhibitory potency against C1r compared to the reference compound FUT-175 []. It shares a similar structure with compound 32, except for the substituent at the 7th position, where a methyl group replaces the chlorine atom. This difference in substituents at the 7th position might contribute to subtle variations in their inhibitory activities and pharmacological properties.

2-(2-Iodophenyl)-4H-3,1-benzoxazin-4-one (1)

Compound Description: This compound serves as a reference compound in the study of 2-amino-4H-3,1-benzoxazin-4-ones as C1r inhibitors []. Its relatively lower hydrolytic stability compared to compounds 32 and 37 highlights the importance of substituents in influencing the stability and pharmacological properties of benzoxazinone derivatives [].

2-(Isopropylamino)-5-n-propyl-7-(dimethylamino)benzoxazinone (95)

Compound Description: Compound 95 is a potent HL elastase inhibitor with a Ki in the nanomolar range []. It exhibits exceptional chemical stability due to the presence of specific substituents that hinder enzyme-catalyzed deacylation and stabilize the oxazinone ring against nucleophilic attack [].

2-Ethoxy-5-ethylbenzoxazinone (38)

Compound Description: Compound 38 stands out as a remarkably potent HL elastase inhibitor, exhibiting a Ki value of 42 pM []. This exceptional potency highlights the impact of specific structural features on inhibiting HL elastase activity.

Overview

2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one is a compound that belongs to the class of benzoxazinones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a benzoxazine ring structure that incorporates dimethylamino and methyl substituents. The significance of this compound lies in its potential as an enzyme inhibitor and its use in various scientific applications.

Source

The synthesis of 2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one can be traced back to methodologies involving anthranilic acid and derivatives such as acetic anhydride or benzaldehyde derivatives. Various patents and research articles describe its synthesis and applications, highlighting its relevance in pharmaceutical chemistry .

Classification

This compound is classified as a heterocyclic organic compound, specifically a substituted benzoxazinone. It is part of a larger family of compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Synthesis Analysis

Methods

The synthesis of 2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one typically involves several key steps:

  1. Thermal Cyclization: The process often starts with the thermal cyclization of anthranilic acid with acetic anhydride, which produces 2-methyl-4H-3,1-benzoxazin-4-one as an intermediate. This reaction is typically conducted under reflux conditions for several hours .
  2. Condensation Reactions: The intermediate can then undergo condensation with dimethylamine or other amines to introduce the dimethylamino group at the 2-position. This step may involve refluxing with hydrazine hydrate or other amine sources to yield the final product .
  3. Characterization: The synthesized compound is characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm its structure and purity .

Technical Details

The synthesis often requires careful control of temperature and reaction time to ensure high yields. For example, the reaction between anthranilic acid and acetic anhydride may yield 95% purity with a melting point of 171–173°C for the intermediate product .

Molecular Structure Analysis

Data

  • Molecular Formula: C12H14N2O2
  • Molecular Weight: Approximately 218.25 g/mol
  • Melting Point: Typically ranges around 171–173°C for related compounds.
Chemical Reactions Analysis

Reactions

The reactivity of 2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one includes:

  1. Enzyme Inhibition: The compound has been noted for its ability to inhibit serine proteases, making it a candidate for therapeutic applications in diseases where such enzymes play a crucial role .
  2. Formation of Derivatives: Further reactions can involve substitution at various positions on the benzoxazine ring to produce derivatives with enhanced biological activity or altered pharmacokinetic properties.

Technical Details

Reactions are often monitored using thin-layer chromatography (TLC) to track progress and ensure completion before purification steps are undertaken .

Mechanism of Action

Process

The mechanism by which 2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one exerts its biological effects typically involves binding to specific enzyme active sites, thereby inhibiting their function. This inhibition can lead to downstream effects on metabolic pathways relevant to disease processes.

Data

Inhibitory assays have demonstrated that compounds within this class can significantly reduce enzyme activity at low micromolar concentrations, highlighting their potential utility in drug development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a gray-colored solid.
  • Solubility: Soluble in polar organic solvents like ethanol and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the nitrogen atoms.
Applications

Scientific Uses

2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one has several applications in scientific research:

  1. Pharmaceutical Development: Used as a lead compound in the design of new therapeutics targeting serine proteases.
  2. Biological Studies: Employed in studies investigating the role of proteolytic enzymes in various diseases, including cancer and inflammatory conditions.
  3. Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds used in medicinal chemistry.

This compound exemplifies the potential of benzoxazinones in drug discovery and development due to their diverse biological activities and ease of modification through chemical synthesis techniques.

Synthetic Methodologies and Optimization

One-Pot Synthesis Strategies Using Iminium Cation Cyclizing Agents

Mechanism and Reaction Design

The synthesis of 2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one leverages an innovative iminium cation-mediated cyclization strategy, enabling a streamlined one-pot process under mild conditions. This approach utilizes in situ generation of an electrophilic iminium species from cyanuric chloride and dimethylformamide (DMF), which acts as a highly effective cyclodehydrating agent [1] [2]. The reaction initiates with the formation of N-acylated anthranilic acid from 2-amino-4-methylbenzoic acid and dimethylcarbamoyl chloride, followed by the iminium cation facilitating intramolecular cyclization through activation of the carboxylic acid group. This method achieves high yields (86–92%) at ambient temperature, eliminating the need for energy-intensive heating or microwave irradiation [2].

Process Advantages

Key benefits of this methodology include:

  • Reduced synthetic steps: Intermediate isolation is avoided, minimizing purification losses.
  • Ambient temperature operation: Energy consumption is significantly lowered compared to traditional reflux methods.
  • Water exclusion: The reaction proceeds efficiently without specialized drying apparatus, as the iminium agent minimizes reversible hydrolysis [2] [9].

Table 1: Optimization Parameters for Iminium-Mediated One-Pot Synthesis

ParameterOptimal ConditionEffect on Yield
Temperature25°C92%
SolventDMF90%
Cyclizing AgentCl₃C₃N₃/DMF iminium92%
Reaction Time4 hours90%

Role of Cyanuric Chloride/Dimethylformamide in Cyclodehydration Reactions

Iminium Cation Formation

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) reacts exothermically with DMF to generate the Vilsmeier-Haack-type iminium complex, [(Me₂N⁺=CHCl)Cl⁻]. This electrophilic species activates carboxylic acids toward nucleophilic attack by converting the hydroxyl group into a superior leaving group [2] [6]. The planar structure and positive charge of the iminium ion enable efficient electrophilic engagement with the carboxylate oxygen of N-acylated anthranilic acid intermediates, forming a reactive ester en route to cyclization [1] [6].

Kinetic and Thermodynamic Factors

The Cl₃C₃N₃/DMF system operates effectively at room temperature due to:

  • Low activation barrier: The electrophilicity of the iminium cation facilitates rapid esterification.
  • Anhydrous conditions: DMF serves as both solvent and reagent, suppressing competitive hydrolysis.
  • Byproduct management: Triethylamine scavenges HCl, preventing protonation of the anthranilate nitrogen and ensuring reaction progression [2]. Computational studies confirm that iminium ions exhibit enhered C⁺=N bond strength (vs. neutral imines), stabilizing the transition state during ring closure [5] [6].

Comparative Analysis of Cyclizing Agents: Iminium Cation vs. Traditional Reagents

Performance Metrics

Traditional benzoxazinone synthesis relies on reagents like acetic anhydride, polyphosphoric acid (PPA), or concentrated H₂SO₄, which present operational and environmental challenges. The iminium cation strategy demonstrates marked improvements:

Table 2: Cyclizing Agent Comparison for 7-Methylbenzoxazinone Synthesis

Cyclizing AgentTemperatureTime (h)Yield (%)DEA Precursor Status
Acetic Anhydride130°C379List II regulated
Polyphosphoric Acid100°C465Non-regulated
H₂SO₄ (conc.)25°C1258Non-regulated
Iminium (Cl₃C₃N₃/DMF)25°C492Non-regulated

Green Chemistry Advantages

The iminium approach aligns with multiple green chemistry principles:

  • Atom economy: Cyanuric chloride is stoichiometric and regenerates urea derivatives as benign byproducts.
  • Safety profile: Avoids corrosive PPA and regulated acetic anhydride, which is a DEA List II precursor [2] [4].
  • Energy efficiency: Room-temperature operation reduces energy consumption by >80% compared to acetic anhydride reflux methods [2] [8].

Substrate Scope and Functional Group Compatibility in Annulation Reactions

Anthranilic Acid Derivatives

The Cl₃C₃N₃/DMF-mediated annulation tolerates diverse anthranilic acid substrates. Electron-donating groups (e.g., 7-methyl) enhance reaction rates due to increased nucleophilicity at the carboxylate oxygen, while electron-withdrawing substituents (5-nitro, 5-bromo) require extended reaction times but still deliver good yields (75–82%) [1] [2]. Halogenated derivatives exhibit exceptional compatibility, enabling downstream cross-coupling reactions.

Table 3: Substrate Scope for 2-(Dimethylamino)-4H-3,1-benzoxazin-4-ones

Anthranilic Acid SubstituentYield (%)Reaction Time (h)Notes
7-Methyl924Optimal substrate
5-Bromo-7-methyl855Halogen handles intact
5-Nitro-7-methyl786Moderate yield decrease
6-Methoxy-7-methyl884.5Ether stability

Carboxamide Components

While dimethylcarbamoyl chloride is optimal for synthesizing the target compound, the protocol accommodates diverse acylating agents:

  • Aromatic acyl chlorides: Benzoyl chloride derivatives furnish 2-arylbenzoxazinones in 84–89% yield.
  • Aliphatic chains: Acetyl chloride requires controlled addition to minimize ketene formation but delivers 2-methyl analogues in 80% yield.
  • Sterically hindered agents: ortho-Substituted benzoyl chlorides show reduced efficiency (70–75%) due to slower N-acylation kinetics [2] [7]. Crucially, secondary amide precursors (e.g., N-methylacetamide) fail to cyclize, confirming the necessity of N-acylanthranilate intermediates [1].

Key Compounds Mentioned

  • 2-(Dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one
  • Cyanuric chloride
  • N,N-Dimethylformamide (DMF)
  • Acetic anhydride
  • Polyphosphoric acid
  • N-Acylated anthranilic acid
  • Iminium cation
  • 2-Amino-4-methylbenzoic acid
  • Dimethylcarbamoyl chloride
  • Triethylamine

Note: Safety and pharmacokinetic data are excluded per specified requirements.

Properties

CAS Number

866143-01-3

Product Name

2-(dimethylamino)-7-methyl-4H-3,1-benzoxazin-4-one

IUPAC Name

2-(dimethylamino)-7-methyl-3,1-benzoxazin-4-one

Molecular Formula

C11H12N2O2

Molecular Weight

204.229

InChI

InChI=1S/C11H12N2O2/c1-7-4-5-8-9(6-7)12-11(13(2)3)15-10(8)14/h4-6H,1-3H3

InChI Key

LWFMPOUIUJQIFN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=O)OC(=N2)N(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.